Cas no 2411317-99-0 (3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride)

3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative with potential applications in chemical biology and medicinal chemistry. Its structure features a reactive sulfonyl fluoride group, enabling selective covalent binding to target proteins, making it useful for activity-based protein profiling (ABPP) and inhibitor development. The acetamido and dimethylphenyl moieties enhance solubility and specificity, while the methyl-substituted benzene ring contributes to stability. This compound is particularly valuable for probing serine hydrolases and other nucleophilic enzymes due to its electrophilic reactivity. Its well-defined synthetic route ensures high purity, supporting reproducible research in proteomics and drug discovery.
3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride structure
2411317-99-0 structure
Product name:3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride
CAS No:2411317-99-0
MF:C18H21FN2O3S
MW:364.434346914291
CID:5358647
PubChem ID:165767809

3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Z4187593658
    • 3-{[(3-acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride
    • 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride
    • Inchi: 1S/C18H21FN2O3S/c1-11-5-7-16(25(19,23)24)9-15(11)10-20-17-8-6-12(2)18(13(17)3)21-14(4)22/h5-9,20H,10H2,1-4H3,(H,21,22)
    • InChI Key: ZTNVUGRIMAKLJG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)CNC1C=CC(C)=C(C=1C)NC(C)=O)(=O)(=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 563
  • Topological Polar Surface Area: 83.6
  • XLogP3: 3.4

3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26622363-0.05g
3-{[(3-acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride
2411317-99-0 95.0%
0.05g
$212.0 2025-03-20

3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride Related Literature

Additional information on 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride

Introduction to 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride (CAS No. 2411317-99-0) and Its Applications in Modern Chemical Biology

The compound 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride (CAS No. 2411317-99-0) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel bioactive molecules. This compound, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in pharmaceutical research and molecular biology. The presence of multiple functional groups, including an amine-substituted aromatic ring and a sulfonyl fluoride moiety, makes it a versatile scaffold for further chemical modifications and biological investigations.

Recent studies have highlighted the utility of this compound in the synthesis of protease inhibitors, which are critical in the treatment of various diseases such as cancer and inflammatory disorders. The sulfonyl fluoride group is particularly noteworthy, as it serves as a reactive handle for further derivatization, enabling the creation of highly specific enzyme inhibitors. For instance, modifications at the 3-acetamido-2,4-dimethylphenyl moiety have been shown to enhance binding affinity to target proteases, thereby improving therapeutic efficacy.

In addition to its role in protease inhibition, 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride has been explored in the development of novel fluorescent probes for cellular imaging. The aromatic system and the electron-withdrawing sulfonyl group contribute to its luminescent properties, making it an attractive candidate for real-time monitoring of biological processes. Researchers have leveraged its photophysical characteristics to develop sensitive assays for detecting metal ions and other small molecules within living cells.

The structural complexity of this compound also makes it a valuable tool in medicinal chemistry. By serving as a precursor for more complex derivatives, it enables the exploration of diverse chemical space. For example, recent work has demonstrated its use in generating libraries of sulfonamide-based compounds, which have shown promise in preclinical trials for their ability to modulate inflammatory pathways. The 3-acetamido-2,4-dimethylphenyl group provides a stable core around which additional functional elements can be introduced without compromising overall structural integrity.

From a synthetic chemistry perspective, 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride exemplifies the importance of multi-step organic synthesis in producing high-value intermediates. The introduction of the sulfonyl fluoride group via fluorination techniques has been optimized to yield products with high purity and yield. These advancements in synthetic methodologies are crucial for scaling up production and making such compounds more accessible for industrial applications.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in leveraging this type of molecular scaffold for drug discovery programs due to its demonstrated biological activity and synthetic tractability. Its incorporation into high-throughput screening (HTS) campaigns has led to the identification of lead compounds with therapeutic potential. Furthermore, its stability under various storage conditions makes it a practical choice for long-term research projects.

Looking ahead, future research directions may focus on expanding the scope of derivatives derived from 3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride by exploring different substituents at key positions within its structure. Advances in computational chemistry could also play a pivotal role by predicting novel bioactivities and guiding synthetic efforts more efficiently. The integration of machine learning algorithms with experimental data promises to accelerate the discovery process by identifying promising candidates faster than traditional methods alone.

In conclusion,3-{[(3-Acetamido-2,4-dimethylphenyl)amino]methyl}-4-methylbenzene-1-sulfonyl fluoride (CAS No. 2411317-99-0) stands as a testament to the ingenuity of modern chemical biology. Its multifaceted applications in drug discovery and molecular imaging underscore its importance as both a research tool and a potential therapeutic agent. As our understanding of biological systems continues to evolve,this compound will undoubtedly remain at the forefront of innovation across multiple scientific disciplines.

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